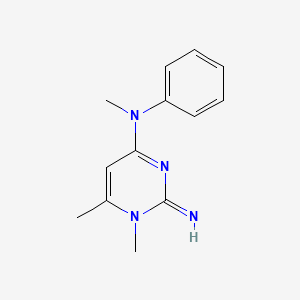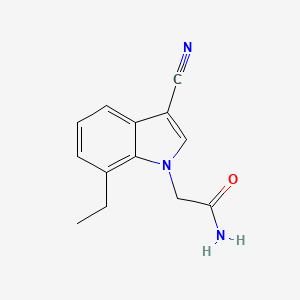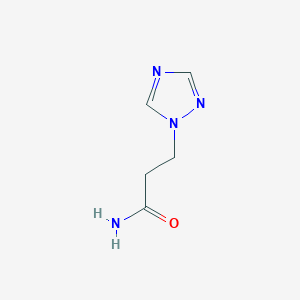
3-(1H-1,2,4-triazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,2,4-triazol-1-yl)propanamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The structure of this compound consists of a triazole ring attached to a propanamide group, making it a valuable building block in medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of 3-(1H-1,2,4-triazol-1-yl)propanamide can be achieved through various synthetic routes. . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, N-guanidinosuccinimide can react with amines under microwave irradiation to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-(1H-1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with different functional groups, while reduction can lead to the formation of amine derivatives .
Aplicaciones Científicas De Investigación
3-(1H-1,2,4-triazol-1-yl)propanamide has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of bioactive triazole-fused heterocycles . In biology and medicine, it has been studied for its potential as an inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These properties make it a promising candidate for the development of new therapeutic agents. Additionally, its antifungal and antibacterial activities have been explored for potential use in treating infections .
Mecanismo De Acción
The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinases by binding to their active sites, thereby preventing their activity . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell growth and proliferation. The compound’s interaction with lysine-specific demethylase 1 and acidic mammalian chitinase also contributes to its biological effects .
Comparación Con Compuestos Similares
3-(1H-1,2,4-triazol-1-yl)propanamide can be compared with other similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . While both compounds share a triazole ring, their functional groups and biological activities may differ. For example, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been reported to possess potent inhibitory activities against various enzymes and pathogens . The unique structural features of this compound, such as its specific amide group, contribute to its distinct pharmacological profile.
Propiedades
Fórmula molecular |
C5H8N4O |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C5H8N4O/c6-5(10)1-2-9-4-7-3-8-9/h3-4H,1-2H2,(H2,6,10) |
Clave InChI |
XWKHZZGMYLTPCR-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C=N1)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine](/img/structure/B13103211.png)
![1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13103215.png)
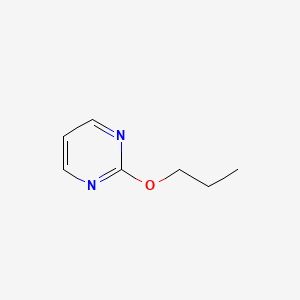

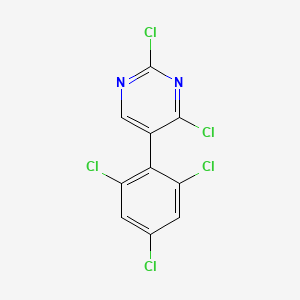

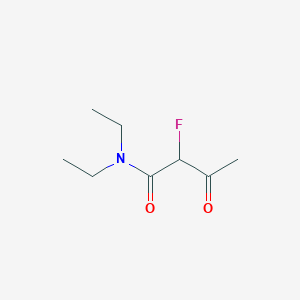
![[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13103250.png)

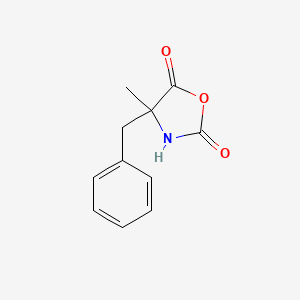
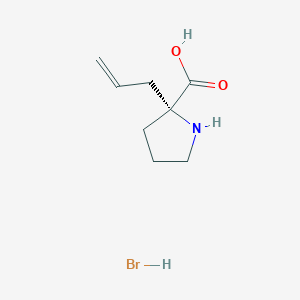
![2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13103272.png)
